molecular formula C10H7NOS B1588543 6-(2-Thienyl)-2-pyridinecarboxaldehyde CAS No. 208111-00-6

6-(2-Thienyl)-2-pyridinecarboxaldehyde

Cat. No. B1588543
M. Wt: 189.24 g/mol
InChI Key: HZFJKPQZABOKLA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is crucial in determining its properties and reactivity. For “2,6-Di(2-thienyl)pyridine”, a related compound, the molecular structure includes a pyridine ring with two thiophene rings attached . The exact structure of “6-(2-Thienyl)-2-pyridinecarboxaldehyde” would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For “2,6-Di(2-thienyl)pyridine”, a related compound, the molecular weight is 243.4 g/mol, and it has a complexity of 212 . The exact properties of “6-(2-Thienyl)-2-pyridinecarboxaldehyde” would need to be determined experimentally.

Scientific Research Applications

Synthesis and Reactions

6-(2-Thienyl)-2-pyridinecarboxaldehyde demonstrates significant potential in synthetic chemistry. It has been utilized in the synthesis of various heterocyclic compounds. For example, Abdel-fattah et al. (2012) explored its use in synthesizing 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1, 2-dihydropyridine-3,5-dicarbonitrile and its subsequent reactions to form thieno[2,3-b]pyridine derivatives (Abdel-fattah & Attaby, 2012).

Catalysis

In the field of catalysis, the compound has shown intriguing results. Bianchini et al. (2007) reported that the sulfur atom position in the thienyl group of 6-(thienyl)-2-(imino)pyridine ligands significantly impacts the catalytic activity of cobalt(II) complexes in ethylene oligomerization (Bianchini et al., 2007).

Antimicrobial and Anticancer Activities

Notably, this compound has been linked to biomedical applications, particularly in developing antimicrobial and anticancer agents. Elewa et al. (2021) synthesized derivatives from 6-(2-Thienyl)-2-pyridinecarboxaldehyde and evaluated their antibacterial and antitumor activities, showcasing its potential in medicinal chemistry (Elewa et al., 2021).

Material Science

In material science, 6-(2-Thienyl)-2-pyridinecarboxaldehyde has been used to synthesize compounds with unique properties. For instance, Chahma et al. (2021) discussed the synthesis, characterization, and modeling of oligothiophenes bearing stable radicals derived from this compound, highlighting its relevance in developing novel materials (Chahma, Riopel, & Arteca, 2021).

Electrochemistry

In electrochemistry, the compound has been a key player. Maiti et al. (2006) conducted synthetic, crystallographic, and electrochemical studies on thienyl-substituted corrole complexes of copper and cobalt, where 6-(2-Thienyl)-2-pyridinecarboxaldehyde played a crucial role (Maiti et al., 2006).

Fluorescent Probing

Kimoto et al. (2007) demonstrated the use of an unnatural base pair system, involving a derivative of 6-(2-Thienyl)-2-pyridinecarboxaldehyde, for fluorescent probing in RNA molecules. This application is pivotal in molecular biology and genetics research (Kimoto et al., 2007).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. A safety data sheet for a related compound, “2-(2-Thienyl)ethanol”, indicates that it is harmful if swallowed and recommends avoiding ingestion and inhalation . The exact safety and hazards of “6-(2-Thienyl)-2-pyridinecarboxaldehyde” would need to be determined.

Future Directions

The future directions for research on “6-(2-Thienyl)-2-pyridinecarboxaldehyde” could include further investigation into its synthesis, properties, and potential applications. For instance, acetyl-CoA synthetase 2 (ACSS2), an important member of the acetyl-CoA synthetase (ACSS) family, can catalyze the conversion of acetate to acetyl coenzyme A (acetyl-CoA), which is considered an important intermediate metabolite in the metabolism of energy substrates . This could be a potential area of investigation for “6-(2-Thienyl)-2-pyridinecarboxaldehyde” and similar compounds.

properties

IUPAC Name

6-thiophen-2-ylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NOS/c12-7-8-3-1-4-9(11-8)10-5-2-6-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFJKPQZABOKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442040
Record name 6-(2-Thienyl)-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Thienyl)-2-pyridinecarboxaldehyde

CAS RN

208111-00-6
Record name 6-(2-Thienyl)-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(2-Thienyl)-2-pyridinecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
C Karadaş, D Kara - Water science and technology, 2014 - iwaponline.com
A new method has been developed for the determination of rare earth elements (REEs) (Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb and Lu) in water samples based on …
Number of citations: 6 iwaponline.com
C Karadaş, D Kara - Journal of AOAC International, 2013 - academic.oup.com
An online flow injection method was developed for the determination of trace elements in waters using 6-(2-thienyl)-2-pyridinecarboxaldehyde functionalized Amberlite XAD-4 resin. …
Number of citations: 9 academic.oup.com
C Karadaş, D Kara - kimyakongreleri.org
In this work, a new method has been developed for the determination of rare earth elements (REEs)(Ce, Pr, Nd, Sm, Eu, Gd, Tb, Dy, Ho, Er, Tm, Yb and Lu) in water samples based on …
Number of citations: 4 kimyakongreleri.org
SS Ali, AK Pramanik, SK Samanta, UN Guria… - J. Indian Chem …, 2017 - researchgate.net
A new Hantzsch ester fluorescent probe (TPC) containing thienyl-pyridine group appended to the dihydropyridine ring was synthesized and characterized and successfully applied in …
Number of citations: 2 www.researchgate.net
AK Mahapatra, K Maiti, R Maji, SK Manna, S Mondal… - RSC …, 2015 - pubs.rsc.org
An indole conjugated thiophene–pyridyl (ITP) sensor for cyanide has been synthesized and characterized using NMR and mass spectroscopy. The selectivity of ITP has been explored …
Number of citations: 44 pubs.rsc.org
AK Mahapatra, R Maji, K Maiti, S Mondal… - Supramolecular …, 2017 - Taylor & Francis
Carbazole-based thiophene-pyridyl conjugate (L) was synthesised and characterised. The complexation between L with Zn 2+ and Hg 2+ was studied in HEPES buffer medium by …
Number of citations: 8 www.tandfonline.com
R Shanmugapriya, PS Kumar, C Nandhini… - … and Applications in …, 2022 - iopscience.iop.org
A highly selective and sensitive assay of Al (III) using ratiometric fluorescence enhancement is reported in an aqueous solution. The probe (named RS5) exhibits a red-shift of 54 nm …
Number of citations: 5 iopscience.iop.org
GS Shyam Sunder, A Rohanifar… - … Applied Materials & …, 2021 - ACS Publications
Pyrrole was N-functionalized with solid carbon dioxide followed by chemical polymerization to create a new air-stable, granular, and water-insoluble sorbent, poly(pyrrole-1-carboxylic …
Number of citations: 17 pubs.acs.org
S Kuwabara, N Yamamoto… - …, 2011 - ACS Publications
Poly(9,9-di-n-octylfluorene-2,7-vinylene)s (PFVs) containing an oligo(thiophene) moiety at the chain ends have been prepared and identified. Fluorescence spectra of PFVs containing …
Number of citations: 34 pubs.acs.org
GSS Sunder - 2021 - search.proquest.com
Conducting materials (CMs) for analytical applications have enormously increased due to their unique physical and chemical properties and their ability to interact with various analytes. …
Number of citations: 2 search.proquest.com

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